Eluxadoline is a mixed μ-opioid receptor and κ-opioid receptor agonist and δ-opioid receptor antagonist that exhibits local activity within the gastrointestinal tract. [, , , , ] It is primarily recognized for its therapeutic potential in addressing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D). [, , , , ] Eluxadoline is a prescription medication, classified as a Schedule IV controlled substance in the United States. []
Eluxadoline is classified as a mixed opioid receptor agonist. Specifically, it acts as an agonist at the μ-opioid and κ-opioid receptors while being an antagonist at the δ-opioid receptor. It is marketed under the brand names Viberzi and Truberzi. The compound is indicated for managing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D) and works by modulating the activity of the enteric nervous system to reduce bowel movement frequency and abdominal pain .
The synthesis of eluxadoline involves several steps and key intermediates. A notable process published in 2006 describes the efficient preparation of eluxadoline with high yield and purity. Key intermediates include methyl-5-formyl-2-methoxybenzoate and (S)-alpha-methyl-4-phenyl-1H-imidazole-2-methanamine.
The synthesis can be performed in high purity (>99%) without extensive chromatographic purification, making it suitable for industrial scaling .
Eluxadoline has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its pharmacological activity. The IUPAC name for eluxadoline is (S)-N-(3-(4-(2-(4-methoxyphenyl)-1H-imidazol-1-yl)ethyl)-2-methylphenyl)propanamide).
Eluxadoline undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Eluxadoline's mechanism of action is primarily through its interaction with opioid receptors located in the gastrointestinal tract.
The local action within the enteric nervous system allows for symptom relief without significant systemic opioid effects, making eluxadoline a targeted therapy for IBS-D .
Eluxadoline exhibits specific physical and chemical properties that are relevant for its formulation and efficacy:
Eluxadoline is primarily used in clinical settings for treating diarrhea-predominant irritable bowel syndrome. Its ability to modulate gut motility makes it effective in alleviating symptoms associated with this condition.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2